N-[2-(2-phenylethynyl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[2-(2-phenylethynyl)phenyl]pyridine-3-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring, a phenylethynyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylethynyl)phenyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Phenylethynyl Intermediate: The phenylethynyl group can be introduced through a Sonogashira coupling reaction between an aryl halide and a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Coupling with Pyridine Derivative: The phenylethynyl intermediate is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenylethynyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[2-(2-phenylethynyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound is investigated for its potential use as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-phenylethynyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The phenylethynyl group allows for π-π stacking interactions with aromatic residues in proteins, while the pyridine ring can coordinate with metal ions or form hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-phenylethynyl)phenyl]pyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
N-[2-(2-phenylethynyl)phenyl]pyridine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position of the pyridine ring.
N-[2-(2-phenylethynyl)phenyl]pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
N-[2-(2-phenylethynyl)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carboxamide group on the pyridine ring can significantly affect its ability to interact with molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(2-phenylethynyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c23-20(18-10-6-14-21-15-18)22-19-11-5-4-9-17(19)13-12-16-7-2-1-3-8-16/h1-11,14-15H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEAJAOXUYEVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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